rac-erythro-Ethylphenidate Hydrochloride chemical structure and properties
rac-erythro-Ethylphenidate Hydrochloride chemical structure and properties
An In-depth Technical Guide to rac-erythro-Ethylphenidate Hydrochloride For Researchers, Scientists, and Drug Development Professionals
Introduction
rac-erythro-Ethylphenidate Hydrochloride (EPH) is a psychostimulant and a close structural analog of methylphenidate (Ritalin®).[1][2] Initially known as a metabolite formed in the body through the transesterification of methylphenidate in the presence of ethanol, it has also emerged as a designer drug or novel psychoactive substance (NPS).[1][3][4] This guide provides a comprehensive technical overview of its chemical structure, properties, pharmacology, and analytical methodologies, intended for professionals in research and drug development.
Ethylphenidate itself possesses two chiral centers, leading to four possible stereoisomers. The "erythro" designation refers to the relative stereochemistry at these two centers, and "rac" (racemic) indicates a 1:1 mixture of the (2R,2'S) and (2S,2'R) enantiomers. This guide will focus on this specific racemic erythro mixture.
Chemical Identity and Physicochemical Properties
rac-erythro-Ethylphenidate is the ethyl ester homolog of methylphenidate.[5] Its hydrochloride salt form enhances stability and solubility for research and handling purposes.
| Property | Value | Source(s) |
| IUPAC Name | ethyl (2R)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate;hydrochloride | [6] |
| Synonyms | rac-erythro-EPH HCl | [7] |
| CAS Number | 1246815-21-3 | [7][6] |
| Molecular Formula | C₁₅H₂₂ClNO₂ | [7] |
| Molecular Weight | 283.79 g/mol | [7] |
| Appearance | White Solid | |
| Melting Point | 175-179°C | [8] |
| Solubility | Soluble in DMSO and Methanol | [8] |
| InChI | InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H/t13-,14+;/m0./s1 | [7][6] |
Synthesis
A common laboratory synthesis for ethylphenidate involves a two-step process starting from its parent compound, methylphenidate.[1] First, methylphenidate hydrochloride is hydrolyzed to its carboxylic acid metabolite, ritalinic acid. Subsequently, ritalinic acid is esterified using ethanolic HCl to yield ethylphenidate hydrochloride.[1]
Caption: General synthetic route for ethylphenidate hydrochloride.
Pharmacology
Mechanism of Action
Ethylphenidate is a central nervous system (CNS) stimulant that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[2][9] It binds to and blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), increasing the extracellular concentrations of these neurotransmitters in the synaptic cleft.[2][5]
Studies indicate that ethylphenidate is more selective for the dopamine transporter than methylphenidate.[5] The d-erythro-enantiomer, specifically (+)-EPH, is primarily responsible for its potent dopamine reuptake inhibition, with an IC₅₀ value of 26 ± 6 nM, making it significantly more potent than cocaine (289 ± 38 nM) at the DAT.[10][11] In contrast, the (-)-EPH enantiomer shows substantially weaker activity at the DAT (IC₅₀ of 1730 ± 180 nM).[10][11]
Caption: Ethylphenidate blocks dopamine reuptake at the presynaptic neuron.
Pharmacokinetics and Metabolism
Ethylphenidate is most notably formed in vivo when methylphenidate and ethanol are co-ingested.[1] This biotransformation occurs via hepatic transesterification, a reaction mediated by the enzyme carboxylesterase 1 (CES1).[5][12] This process is analogous to the formation of cocaethylene from cocaine and ethanol.[4] The reaction enantioselectively favors the formation of the less pharmacologically active l-ethylphenidate (l-EPH).[5]
Despite the lower activity of the predominant l-isomer, the co-ingestion of ethanol and methylphenidate can significantly elevate plasma concentrations of the more active d-methylphenidate, potentiating its euphoric effects.[4][5] Ethylphenidate itself is metabolized into ritalinic acid.[2]
Analytical Methodologies
The detection and quantification of ethylphenidate are critical in both clinical and forensic toxicology. Due to its structural similarity to methylphenidate, specific analytical methods are required for unambiguous identification.
-
Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy of ethylphenidate HCl is very similar to that of methylphenidate HCl, making it insufficient for definitive identification alone.[1] However, Nuclear Magnetic Resonance (NMR) spectroscopy can clearly distinguish between the two compounds due to the distinct signals from the ethyl ester group.[1]
-
Immunoassays: Standard amphetamine-group immunoassays show low cross-reactivity with ethylphenidate and its metabolites, often leading to false-negative screening results.[13]
-
Chromatography-Mass Spectrometry: This is the gold standard for confirmation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides a distinct mass spectrum for ethylphenidate, with a base peak at m/z 84 (piperidinium ion) and other major ions at m/z 91 and m/z 164.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and LC-High Resolution Mass Spectrometry (LC-HRMS): These methods offer high sensitivity and specificity for detecting ethylphenidate and its metabolites in various biological matrices, including urine and oral fluid.[13][14][15] They are capable of detecting the compound at low concentrations (LOD of 0.01 mg/L in urine).[13]
-
Example Protocol: LC-HRMS Analysis of Ethylphenidate in Urine
This protocol is adapted from a validated method for the detection of novel stimulants.[13]
-
Sample Preparation: Centrifuge 50 µL of a urine sample.
-
Dilution: Dilute the supernatant with 450 µL of LC eluent containing appropriate deuterated internal standards (e.g., methylphenidate-d9, ritalinic acid-d10).
-
Injection: Inject the diluted sample into the LC-HRMS system.
-
Chromatography: Perform separation on a suitable C18 column with a gradient elution profile.
-
Mass Spectrometry: Analyze using a high-resolution mass spectrometer in a positive ionization mode, monitoring for the precursor and product ions specific to ethylphenidate.
-
Quantification: Calculate the concentration based on the response ratio of the analyte to the internal standard against a calibration curve.
Caption: A typical workflow for the analysis of ethylphenidate in urine.
Biological Effects and Toxicology
As a CNS stimulant, the effects of ethylphenidate are similar to those of methylphenidate and other stimulants like amphetamine.[9][16]
-
Reported Desired Effects: Users report euphoria, stimulation, increased energy, enhanced concentration, and sociability.[16]
-
Adverse Effects: Common unwanted effects include anxiety, paranoia, insomnia, palpitations, chest pain, and agitation.[9][16][17] Severe toxic effects can include tachycardia, hypertension, and hallucinations.[9]
-
Toxicity: The abuse of ethylphenidate carries significant risks. It has been associated with acute toxicity requiring hospitalization and has been cited in multiple fatalities.[9][11] The common routes of administration in non-medical use, such as nasal insufflation and intravenous injection, further increase the associated health risks.[16]
Conclusion
rac-erythro-Ethylphenidate Hydrochloride is a significant compound at the intersection of pharmacology, toxicology, and forensic science. Originally identified as a metabolic byproduct of the concurrent use of methylphenidate and alcohol, its emergence as a novel psychoactive substance has necessitated a thorough understanding of its chemical and pharmacological profile. Its potent and selective action at the dopamine transporter underscores its high potential for abuse. For researchers and drug development professionals, the distinct properties of ethylphenidate compared to its parent compound, methylphenidate, may offer avenues for research, while its presence in biological samples serves as a critical biomarker for the co-consumption of two widely used substances. The continued development of sensitive and specific analytical methods remains essential for its accurate detection in clinical and forensic settings.
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